

An In-depth Technical Guide to 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde

Cat. No.: B112974

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde**, a heterocyclic compound of interest to researchers in medicinal chemistry, drug development, and materials science.

Chemical Properties and Data

2-(3-bromo-phenyl)-thiazole-4-carbaldehyde is a versatile intermediate compound featuring a thiazole ring substituted with a 3-bromophenyl group and a carbaldehyde functional group. This combination of moieties makes it a valuable building block for the synthesis of more complex molecules with diverse biological activities.

Table 1: Physicochemical Properties of **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde**

Property	Value	Source(s)
Molecular Weight	268.13 g/mol	
Chemical Formula	C ₁₀ H ₆ BrNOS	
Appearance	Pale white solid	
CAS Number	750624-69-2	
Purity	≥95-97% (HPLC)	
Boiling Point	407.455 °C at 760 mmHg	Not specified
Density	1.622 g/cm ³	Not specified
Storage Conditions	0-8°C	
Synonyms	2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde	

Note: Detailed experimental data such as melting point and specific spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound are not readily available in the public domain and would typically be found in primary research publications detailing its synthesis and characterization.

Synthesis Protocols

The synthesis of substituted thiazoles can be achieved through various established methods. While a specific, detailed experimental protocol for **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde** is not publicly documented, plausible synthetic routes can be inferred from the synthesis of analogous compounds.

Generalized Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings. It involves the condensation reaction between an α -haloketone and a thioamide.

Reaction Scheme: An α -haloketone reacts with a thioamide to form a thiazole derivative.

Illustrative Protocol:

- An appropriate α -haloketone is dissolved in a suitable solvent, such as ethanol or methanol.
- An equimolar amount of a corresponding thioamide is added to the solution.
- The reaction mixture is heated under reflux for a specified period, typically ranging from a few hours to overnight.
- The progress of the reaction is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting crude product is then purified, commonly through recrystallization or column chromatography, to yield the desired thiazole derivative.

Suzuki-Miyaura Coupling Approach

For the synthesis of aryl-substituted thiazoles, a Suzuki-Miyaura coupling reaction can be employed. This method is particularly useful for creating a carbon-carbon bond between a thiazole ring and a phenyl group.

Reaction Scheme: A brominated thiazole derivative is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.

Illustrative Protocol for a similar compound, 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxaldehyde:

- To a microwave vial, add 2-bromothiazole-4-carboxaldehyde (0.520 mmol), Pd(PPh₃)₄ (60.0 mg, 0.052 mmol), Na₂CO₃ (1.56 mmol), and the desired arylboronic acid (0.620 mmol).
- Purge the reaction vessel with nitrogen gas.
- Add degassed ethanol and 1,2-dimethoxyethane (5.0 mL, 1:1 ratio).
- Seal the reaction vessel and heat it to 100°C for 24 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate (EtOAc) and pass it through a short pad of Celite, eluting with EtOAc.

- Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Biological Activity and Applications

Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities.

- **Anticancer Potential:** Numerous studies have highlighted the potential of thiazole-containing compounds as anticancer agents. Derivatives have been investigated for their ability to inhibit various cancer cell lines, with some showing potent activity against lung, breast, and renal cancer cells. The mechanisms of action, while not fully elucidated for all derivatives, are thought to involve the inhibition of key signaling proteins such as BRAFV600E and c-Met kinase, or the induction of apoptosis.
- **Antimicrobial Activity:** Thiazole derivatives have also demonstrated promising antimicrobial properties, with activity against various strains of bacteria and fungi.
- **Intermediate in Synthesis:** **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde** serves as a key intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science. Its functional groups allow for further chemical modifications to develop novel compounds.
- **Fluorescent Probes and Organic Electronics:** There is also growing interest in the application of thiazole derivatives in the development of fluorescent probes for biological imaging and in the field of organic electronics.

Experimental and Synthetic Workflow

The general workflow for the synthesis and characterization of a novel thiazole derivative like **2-(3-bromo-phenyl)-thiazole-4-carbaldehyde** is a multi-step process that involves synthesis, purification, and structural elucidation.



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Caption: A general workflow for the synthesis and characterization of thiazole derivatives.

This diagram illustrates the typical progression from starting materials through a chemical reaction, followed by purification of the crude product, and finally, the characterization of the pure compound using various analytical techniques to confirm its structure and purity.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com